molecular formula C18H16N4O B2852966 N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097918-14-2

N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2852966
CAS No.: 2097918-14-2
M. Wt: 304.353
InChI Key: FNAYIBSFDQSBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a pyrimidin-4-amine core linked to an azetidine ring substituted with a naphthalene-1-carbonyl group. The naphthalene moiety provides aromatic bulk, while the azetidine (a four-membered saturated ring) contributes conformational rigidity.

Properties

IUPAC Name

naphthalen-1-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(16-7-3-5-13-4-1-2-6-15(13)16)22-10-14(11-22)21-17-8-9-19-12-20-17/h1-9,12,14H,10-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAYIBSFDQSBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting with the formation of the naphthalene-1-carbonyl chloride intermediate. This intermediate is then reacted with azetidin-3-amine under controlled conditions to form the azetidine ring. Finally, the pyrimidin-4-amine group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrimidines or azetidines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its aromatic structure makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.

Biology: In biological research, N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine can be used as a probe to study enzyme interactions and protein binding. Its structural complexity allows it to mimic natural substrates or inhibitors.

Medicine: This compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents. Research is ongoing to explore its efficacy in treating diseases such as cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various chemical processes.

Mechanism of Action

The mechanism by which N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine with analogs sharing key structural motifs (pyrimidin-4-amine, azetidine, or naphthalene-based substituents).

Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents/Modifications Melting Point/Stability Notable Features Reference
N-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine C₁₇H₁₅FN₆O Fluoropyridine-4-carbonyl instead of naphthalene Not reported Enhanced polarity due to F atom
1-Methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (NPZ) C₁₆H₁₃N₅ Pyrazolo-pyrimidine core; naphthalen-2-yl substituent Not reported Rigid pyrazole ring; aromatic interactions
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₆N₄ Pyrazole core; cyclopropylamine substituent 104.0–107.0°C Moderate stability; synthetic versatility
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₂₀H₁₈ClN₅ Chlorophenyl-ethyl chain; 3-methylphenyl group Not reported Enhanced lipophilicity

Structural and Functional Insights

  • Naphthalene vs. Fluoropyridine : The naphthalene-1-carbonyl group in the target compound likely enhances π-π stacking interactions compared to the smaller, polar 3-fluoropyridine substituent in its analog.
  • Azetidine vs.
  • Thermal Stability: The cyclopropyl analog () has a defined melting point (104–107°C), suggesting moderate thermal stability, while data for the target compound remain unknown.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.